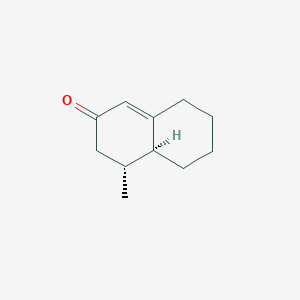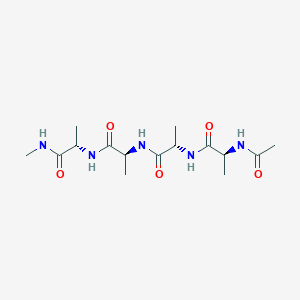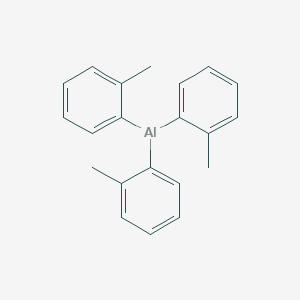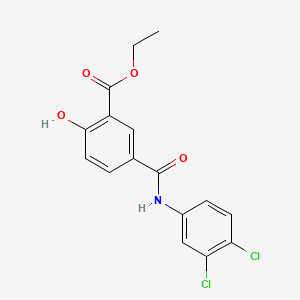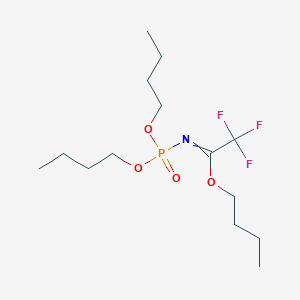![molecular formula C21H21NO5 B14682228 Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate CAS No. 37387-64-7](/img/structure/B14682228.png)
Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is a complex organic compound with a unique structure that includes a dibenzoazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the dibenzoazepine core, followed by esterification to introduce the diethyl propanedioate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,11-Dihydro-5H-dibenzo[b,e]azepine: A structurally related compound with similar core structure but different functional groups.
11-Ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine: Another related compound with an ethyl group at the 11th position.
Uniqueness
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
37387-64-7 |
|---|---|
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
diethyl 2-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)propanedioate |
InChI |
InChI=1S/C21H21NO5/c1-3-26-20(24)18(21(25)27-4-2)17-13-9-5-6-10-14(13)19(23)22-16-12-8-7-11-15(16)17/h5-12,17-18H,3-4H2,1-2H3,(H,22,23) |
Clé InChI |
BJUVYRULVMPCFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


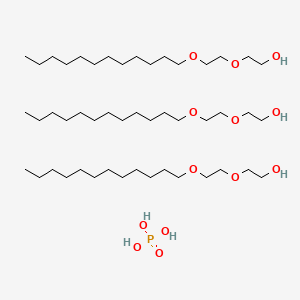
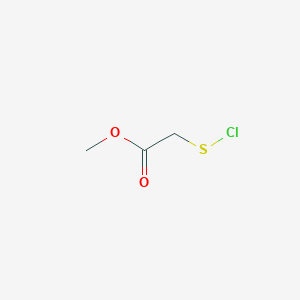


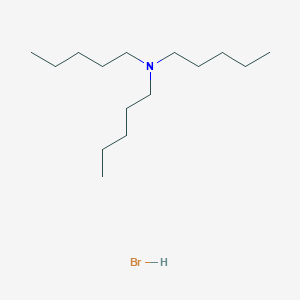
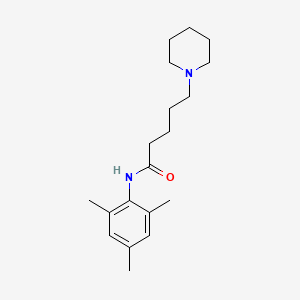
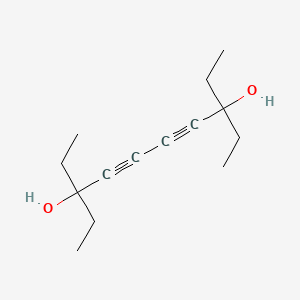
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
